molecular formula C7H7BClFO3 B1450982 5-Chloro-2-fluoro-4-methoxyphenylboronic acid CAS No. 1072952-18-1

5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B1450982
CAS No.: 1072952-18-1
M. Wt: 204.39 g/mol
InChI Key: CUIYIOBADMFFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of chlorine, fluorine, and methoxy groups on a phenyl ring, which is further substituted with a boronic acid group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 5-chloro-2-fluoro-4-methoxybenzene, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as sodium carbonate, and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or hydride donors like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of corresponding hydrocarbons or alcohols.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for the construction of complex molecules. Its utility in cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound's derivatives are explored for their potential therapeutic applications, such as anticancer agents and anti-inflammatory drugs.

Industry: In the chemical industry, it is used to produce intermediates for various chemical processes, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-methoxyphenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic Acid: Lacks the fluorine atom.

  • 4-Fluoro-2-methoxyphenylboronic Acid: Lacks the chlorine atom.

  • 2-Chloro-4-fluoro-3-methoxyphenylboronic Acid: Different positions of chlorine and fluorine.

Uniqueness: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the phenyl ring, which influences its reactivity and the types of products it can form in chemical reactions.

This comprehensive overview highlights the significance of this compound in various fields, from organic synthesis to medicinal chemistry. Its versatility and unique properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIYIOBADMFFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660510
Record name (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-18-1
Record name (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Reactant of Route 3
5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.